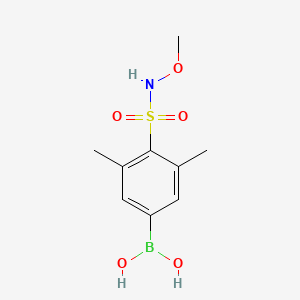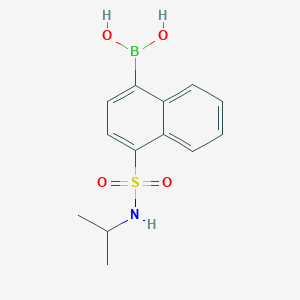
(4-(N-isopropylsulfamoyl)naphthalen-1-yl)boronic acid
概要
説明
(4-(N-isopropylsulfamoyl)naphthalen-1-yl)boronic acid is a boronic acid derivative with a naphthalene core and an isopropylsulfamoyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(N-isopropylsulfamoyl)naphthalen-1-yl)boronic acid typically involves the following steps:
N-alkylation: The starting material, naphthalen-1-ylboronic acid, undergoes N-alkylation with isopropylamine to form the corresponding sulfamoyl derivative.
Boronate Formation: The resulting compound is then treated with a boronic acid derivative to introduce the boronic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: (4-(N-isopropylsulfamoyl)naphthalen-1-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.
Substitution: The naphthalene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Reduced Derivatives: Resulting from the reduction of the boronic acid group.
Substituted Naphthalenes: Produced through electrophilic substitution reactions.
科学的研究の応用
(4-(N-isopropylsulfamoyl)naphthalen-1-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the synthesis of advanced materials and polymers.
作用機序
The mechanism by which (4-(N-isopropylsulfamoyl)naphthalen-1-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activities. The naphthalene core can interact with various enzymes and receptors, influencing biological processes.
類似化合物との比較
Boronic Acids: Other boronic acids with different substituents on the aromatic ring.
Naphthalene Derivatives: Compounds with various functional groups attached to the naphthalene core.
Uniqueness: (4-(N-isopropylsulfamoyl)naphthalen-1-yl)boronic acid is unique due to its combination of the boronic acid group and the isopropylsulfamoyl group, which provides distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
[4-(propan-2-ylsulfamoyl)naphthalen-1-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4S/c1-9(2)15-20(18,19)13-8-7-12(14(16)17)10-5-3-4-6-11(10)13/h3-9,15-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIPKVBVZZWPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


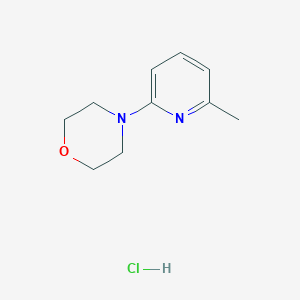
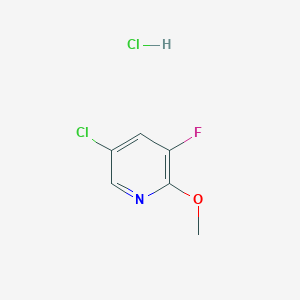
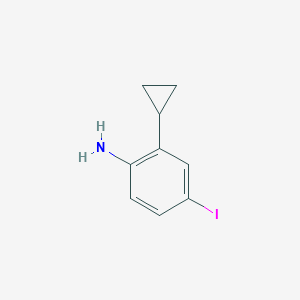
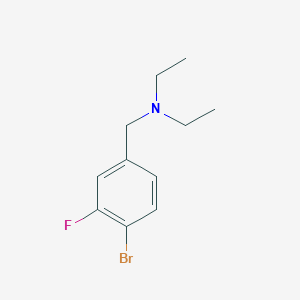
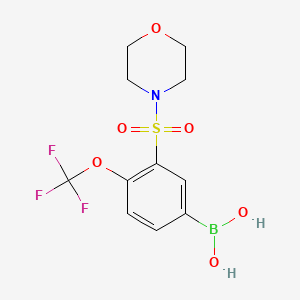
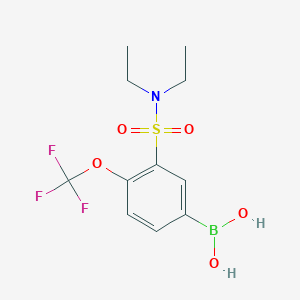
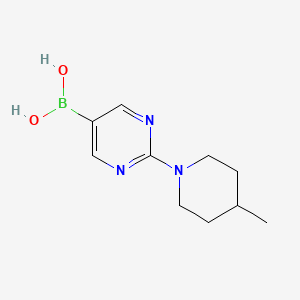
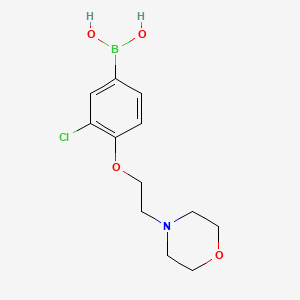
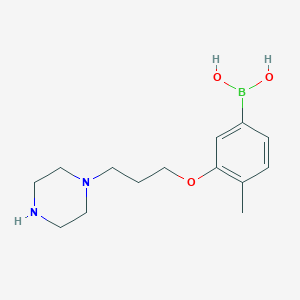
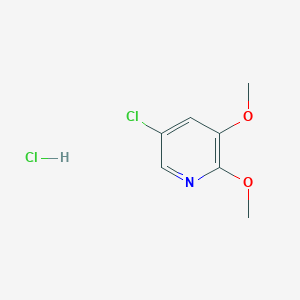
![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1434213.png)
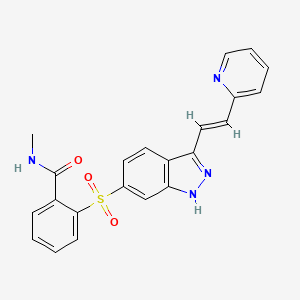
![6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434215.png)
